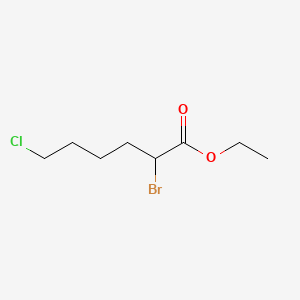
Ethyl 2-bromo-6-chlorohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-bromo-6-chlorohexanoate, also known as this compound, is a useful research compound. Its molecular formula is C8H14BrClO2 and its molecular weight is 257.552. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis
Ethyl 2-bromo-6-chlorohexanoate is primarily utilized as a chemical intermediate in organic synthesis. It serves as a building block for the production of other organic compounds, particularly in the pharmaceutical and agrochemical industries. The bromine and chlorine substituents on the hexanoate chain make it a versatile reagent for further reactions, such as nucleophilic substitutions and coupling reactions.
Table 1: Key Reactions Involving this compound
| Reaction Type | Description | Example Product |
|---|---|---|
| Nucleophilic substitution | Reaction with nucleophiles to form new compounds | Alkylated products |
| Coupling reactions | Formation of carbon-carbon bonds | Biologically active compounds |
| Esterification | Reaction with alcohols to form esters | New ester derivatives |
Pharmaceutical Applications
This compound has potential applications in drug development, particularly as a precursor for synthesizing bioactive molecules. Its unique structure allows for modifications that can lead to compounds with therapeutic properties.
Case Study: Synthesis of Antimicrobial Agents
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of antimicrobial agents using this compound as a starting material. The bromine atom facilitated the introduction of various functional groups, resulting in compounds that exhibited significant antibacterial activity against resistant strains of bacteria .
Agrochemical Applications
The compound is also explored for use in agrochemicals, particularly as an intermediate for herbicides and pesticides. Its halogenated nature contributes to the efficacy and stability of these agrochemical products.
Table 2: Agrochemical Products Derived from this compound
| Product Type | Application | Example Usage |
|---|---|---|
| Herbicides | Control of unwanted vegetation | Selective weed killers |
| Insecticides | Protection against agricultural pests | Crop protection |
Material Science
In material science, this compound can be used to modify polymer properties through halogenation processes. This modification can enhance thermal stability and mechanical properties of polymers.
Case Study: Polymer Modification
A research article highlighted the use of this compound in modifying polyvinyl chloride (PVC). The incorporation of this compound improved the thermal stability and reduced flammability of PVC products, making them suitable for various industrial applications .
Propiedades
Número CAS |
132606-74-7 |
|---|---|
Fórmula molecular |
C8H14BrClO2 |
Peso molecular |
257.552 |
Nombre IUPAC |
ethyl 2-bromo-6-chlorohexanoate |
InChI |
InChI=1S/C8H14BrClO2/c1-2-12-8(11)7(9)5-3-4-6-10/h7H,2-6H2,1H3 |
Clave InChI |
ZHXVCCOSNXYCOF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CCCCCl)Br |
Sinónimos |
Ethyl 2-bromo-6-chlorohexanoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















